2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
CAS No.: 2376147-37-2
Cat. No.: VC4692945
Molecular Formula: C8H8BrNO
Molecular Weight: 214.062
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2376147-37-2 |
|---|---|
| Molecular Formula | C8H8BrNO |
| Molecular Weight | 214.062 |
| IUPAC Name | 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol |
| Standard InChI | InChI=1S/C8H8BrNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2 |
| Standard InChI Key | GJJPPILHRQNFON-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1O)N=C(C=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol belongs to the cyclopenta[b]pyridine family, a class of bicyclic compounds merging a five-membered cyclopentane ring with a six-membered pyridine moiety. The IUPAC name for this compound is 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, reflecting the positions of the bromine and hydroxyl groups on the fused ring system . Its canonical SMILES representation, \text{C1CC(C2=C1N=C(C=C2)Br)O, encodes the connectivity of atoms, while the InChIKey provides a unique identifier for chemical databases .
Table 1: Key Identifiers and Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 2376147-37-2 | |
| Molecular Formula | ||
| Molecular Weight | 214.06 g/mol | |
| Exact Mass | 212.97400 g/mol | |
| XLogP3 | 1.8 (estimated) | |
| Topological Polar Surface Area | 33.1 Ų |
The compound’s structure combines aromatic pyridine reactivity with the strain of the cyclopentane ring, creating a scaffold amenable to electrophilic substitution and nucleophilic reactions at the bromine and hydroxyl sites.
| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | Not reported | Not reported | Not reported |
| 5H-Cyclopenta[b]pyridin-7-ol (CAS 41598-71-4) | 84 | 291.2 (predicted) | 1.243 |
| 2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (CAS 6469-81-4) | Not reported | Not reported | Not reported |
The hydroxyl group confers moderate polarity, suggesting solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), though experimental data are lacking .
Chemical Reactivity and Applications
The bromine atom at position 2 and the hydroxyl group at position 7 define the compound’s reactivity. The bromine serves as a leaving group in nucleophilic aromatic substitution (NAS) reactions, enabling coupling with amines, thiols, or alkoxides to generate derivatives. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) could replace bromine with aryl or alkyl groups, expanding structural diversity.
The hydroxyl group participates in hydrogen bonding and can be functionalized via esterification or etherification. Such modifications are critical in medicinal chemistry for improving pharmacokinetic properties like bioavailability.
Applications in Drug Discovery
Cyclopenta[b]pyridine derivatives exhibit antimicrobial, antiviral, and anticancer activities. While specific studies on this compound are unavailable, brominated analogues have shown inhibitory effects against enzymes like kinase and protease targets. The compound’s scaffold is structurally similar to purine bases, suggesting potential as a nucleoside analogue for antiviral therapies.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are pivotal for characterizing this compound. NMR would reveal proton environments near the bromine and hydroxyl groups, while NMR confirms carbon skeleton integrity. For example, the hydroxyl proton is expected to appear as a singlet near δ 5.5 ppm, and aromatic protons adjacent to bromine would show deshielding effects .
Table 3: Predicted NMR Chemical Shifts
| Proton Environment | Predicted δ (ppm) |
|---|---|
| Hydroxyl (-OH) | 5.5–6.0 |
| Aromatic protons (C3, C4) | 7.2–8.1 |
| Cyclopentane CH₂ | 2.8–3.5 |
Chromatographic methods like HPLC with UV detection (λ ~254 nm) are recommended for purity assessment, given the compound’s aromaticity .
| Hazard Statement | Precautionary Measures |
|---|---|
| H302 | Avoid ingestion; seek medical attention if swallowed |
| H315 | Wear protective gloves; wash skin thoroughly after contact |
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